3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester
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Overview
Description
3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester is an organic compound with the molecular formula C18H15NO2S and a molecular weight of 309.38 g/mol . This compound is notable for its unique structure, which includes a thiophene ring, a biphenyl group, and an amino group. It is used in various fields of scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester involves the reaction of 3-amino-thiophene with formyl chloride in the presence of a catalyst such as cuprous chloride . The reaction conditions, including temperature and reaction time, must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent or drug precursor.
Industry: As an intermediate in the production of dyes, pigments, and other chemicals.
Mechanism of Action
The mechanism by which 3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester include:
- 3-Amino-5-(4-bromophenyl)thiophene-2-carboxylic acid methyl ester
- Methyl biphenyl-4-carboxylate
- 3-Sulfonamido-thiophene-2-carboxylic acid methyl ester
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester (CAS Number: 91076-97-0) is a compound with a molecular formula of C18H15NO2S and a molecular weight of 309.39 g/mol. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, supported by various studies and findings.
Property | Value |
---|---|
Molecular Formula | C18H15NO2S |
Molecular Weight | 309.39 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 548.6 ± 50.0 °C at 760 mmHg |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting a potential for this compound to possess similar activities.
The biological activity of thiophene derivatives often involves:
- Cell Membrane Disruption : Many compounds interact with the lipid bilayer, leading to increased permeability and subsequent cell lysis.
- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress can lead to cellular damage in microbial cells.
- Inhibition of Key Enzymes : Some derivatives inhibit enzymes crucial for cell wall synthesis, enhancing their antimicrobial efficacy.
Research Findings
- Antibacterial Properties : A study indicated that compounds with similar structures showed synergistic effects when combined with conventional antibiotics against resistant bacterial strains like Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity : Research has suggested that some thiophene-based compounds exhibit antioxidant properties, which could play a role in their overall biological activity by protecting against oxidative damage in cells .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments have been conducted on related compounds, indicating potential selective toxicity towards cancer cell lines while sparing normal cells . This suggests that further exploration into the anticancer properties of this compound could be beneficial.
Properties
IUPAC Name |
methyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-21-18(20)17-15(19)11-16(22-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPQOCFURASLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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